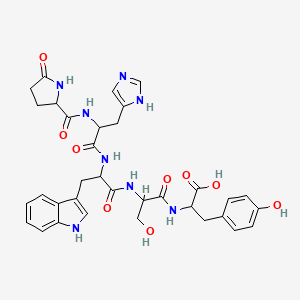H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH
CAS No.:
Cat. No.: VC16254013
Molecular Formula: C34H38N8O9
Molecular Weight: 702.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C34H38N8O9 |
|---|---|
| Molecular Weight | 702.7 g/mol |
| IUPAC Name | 2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C34H38N8O9/c43-16-28(33(49)41-27(34(50)51)11-18-5-7-21(44)8-6-18)42-31(47)25(12-19-14-36-23-4-2-1-3-22(19)23)39-32(48)26(13-20-15-35-17-37-20)40-30(46)24-9-10-29(45)38-24/h1-8,14-15,17,24-28,36,43-44H,9-13,16H2,(H,35,37)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,50,51) |
| Standard InChI Key | VVBDLEHCIKUJSA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O |
Introduction
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH is a peptide compound composed of several amino acids, including pyroglutamic acid (Pyr), histidine (His), tryptophan (Trp), serine (Ser), and tyrosine (Tyr). The "DL" notation indicates that each amino acid is present in both its D- and L-enantiomeric forms. This compound is of interest in various biochemical and pharmaceutical studies due to its potential biological activities and structural complexity.
Synthesis and Preparation
The synthesis of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis methods. These techniques allow for the sequential addition of amino acids to form the desired peptide sequence. The choice of synthesis method depends on factors such as the scale of production, desired purity, and the specific requirements of the research application.
Biological and Pharmacological Significance
While specific biological activities of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH are not well-documented, peptides with similar compositions can interact with various biological systems. For example, peptides containing histidine and tryptophan may influence neurotransmitter systems, while serine and tyrosine residues can participate in signaling pathways.
Challenges and Future Directions
One of the challenges in studying peptides with mixed D- and L-amino acids is their complex stereochemistry, which can affect their biological activity and stability. Future research should focus on elucidating the structural and functional properties of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH, including its interactions with biological systems and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume